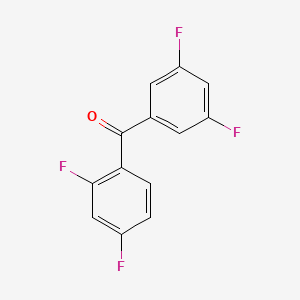

2,3',4,5'-Tetrafluorobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O/c14-8-1-2-11(12(17)6-8)13(18)7-3-9(15)5-10(16)4-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCXBGOYTQCFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,3 ,4,5 Tetrafluorobenzophenone

Fundamental Reaction Types Involving the Benzophenone (B1666685) Moiety

The reactivity of 2,3',4,5'-Tetrafluorobenzophenone is primarily dictated by the interplay of the electrophilic carbonyl group and the electron-deficient aromatic rings, a consequence of the strongly electron-withdrawing nature of the fluorine atoms.

Nucleophilic and Electrophilic Substitution Reactions

The presence of four fluorine atoms on the benzophenone scaffold dramatically alters the susceptibility of the aromatic rings to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine-substituted rings in this compound are highly activated towards nucleophilic aromatic substitution. The electron-withdrawing fluorine atoms stabilize the negatively charged intermediate (a Meisenheimer-type complex) formed during the reaction, thereby lowering the activation energy for substitution. It is anticipated that nucleophiles will preferentially attack the positions para and ortho to the fluorine atoms, as these positions are most activated. For instance, the reaction with a nucleophile (Nu⁻) would likely proceed at the C4 or C2 positions on the tetrafluorinated ring and the C5' position on the monofluorinated ring.

Electrophilic Aromatic Substitution (EAS): Conversely, the electron-withdrawing nature of the fluorine atoms and the carbonyl group deactivates the aromatic rings towards electrophilic attack. nih.gov Electrophilic substitution reactions, such as nitration or halogenation, would be significantly slower compared to unsubstituted benzene (B151609) and would require harsh reaction conditions. nih.gov The fluorine atoms are ortho, para-directing deactivators, while the benzoyl group is a meta-directing deactivator. The directing effects of these substituents would lead to a complex mixture of products, with substitution likely occurring at the positions least deactivated.

| Reaction Type | Reagent | Predicted Major Product(s) | Relative Reactivity (Compared to Benzophenone) |

|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide (B1231860) (NaOMe) | 2,3',5'-Trifluoro-4-methoxybenzophenone | Significantly Higher |

| Electrophilic Substitution | Nitric acid/Sulfuric acid (HNO₃/H₂SO₄) | Complex mixture, substitution disfavored | Significantly Lower |

Addition Reactions to the Carbonyl Group

The carbonyl group of benzophenones is a key site for nucleophilic addition reactions. acs.org The electrophilicity of the carbonyl carbon in this compound is enhanced by the electron-withdrawing fluorine atoms on the aromatic rings. This increased electrophilicity makes the carbonyl carbon more susceptible to attack by nucleophiles.

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and other nucleophiles like cyanide. nih.gov For example, the reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. nih.gov

| Nucleophile | Reaction Product (after workup) | Key Intermediate |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | (2,3,4,5-Tetrafluorophenyl)(phenyl)methylmethanol | Tetrahedral alkoxide |

| Sodium borohydride (B1222165) (NaBH₄) | (2,3,4,5-Tetrafluorophenyl)(phenyl)methanol | Tetrahedral alkoxide |

| Potassium cyanide (KCN) | 2-Hydroxy-2-(2,3,4,5-tetrafluorophenyl)-2-phenylacetonitrile | Cyanohydrin anion |

Elimination and Rearrangement Processes

While less common for the benzophenone core itself under typical conditions, elimination and rearrangement reactions can be induced. For instance, the tertiary alcohols formed from the addition of organometallic reagents to this compound could undergo acid-catalyzed elimination (dehydration) to form tetra-substituted alkenes.

Rearrangement reactions of the benzophenone skeleton are not prevalent. However, under specific conditions, such as photochemical excitation, rearrangements like the Norrish Type II reaction could be possible if an appropriate gamma-hydrogen is available on a substituent. More relevant to this specific molecule would be rearrangements involving the fluorine substituents, though these would likely require high energy input or specific catalytic systems.

Mechanistic Investigations of Thermal and Catalytic Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling product formation and designing new synthetic methodologies. This requires a combination of experimental and computational approaches.

Identification of Elementary Steps and Intermediates

The elucidation of a reaction mechanism involves identifying all the individual steps, known as elementary steps, and the transient species or intermediates that are formed and consumed during the reaction. For reactions of this compound, this could involve:

Spectroscopic Identification: Techniques like NMR, IR, and mass spectrometry can be used to identify stable products and, in some cases, trap and characterize reactive intermediates. For instance, in nucleophilic aromatic substitution, the Meisenheimer complex is a key intermediate that can sometimes be observed spectroscopically under specific conditions.

Intermediate Trapping: A reactive intermediate can be "trapped" by adding a specific reagent that reacts with it to form a stable, characterizable product. This provides indirect evidence for the existence of the intermediate.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways. nih.gov These calculations can provide the structures and energies of reactants, transition states, and intermediates, offering a detailed picture of the reaction mechanism at a molecular level.

Free Radical Chemistry and Radical-Mediated Reactions

The free radical chemistry of benzophenones is primarily initiated by the absorption of ultraviolet (UV) light, which promotes the molecule to an excited singlet state (S₁), followed by highly efficient intersystem crossing to a triplet state (T₁). etnalabs.comrsc.org The triplet state of benzophenone is a diradical, with unpaired electrons located on the carbonyl oxygen and delocalized over the phenyl rings, and is a potent hydrogen atom abstractor. etnalabs.comnih.gov

In the case of this compound, the photochemically generated triplet state is expected to readily abstract a hydrogen atom from a suitable donor (R-H) to form a tetrafluorobenzophenone ketyl radical and an alkyl or other carbon-centered radical (R•).

Reaction Scheme: Hydrogen Abstraction (C₆H₅)(C₆F₄)C=O + hν → (C₆H₅)(C₆F₄)C=O (S₁) → (C₆H₅)(C₆F₄)C=O (T₁) (C₆H₅)(C₆F₄)C=O (T₁) + R-H → (C₆H₅)(C₆F₄)Ċ-OH + R•

The resulting ketyl radical is a key intermediate that can undergo various subsequent reactions, including dimerization, disproportionation, or reaction with other radical species. The presence of four electron-withdrawing fluorine atoms is anticipated to influence the stability and reactivity of this ketyl radical.

In addition to hydrogen abstraction, radical addition reactions to the fluorinated aromatic ring are another potential pathway in the free radical chemistry of this compound. The attack of a radical species on one of the carbon atoms of the tetrafluorophenyl ring would lead to the formation of a cyclohexadienyl radical intermediate. The fate of this intermediate would be dictated by the reaction conditions and the nature of the attacking radical.

Influence of Fluorine Substituents on Reaction Pathways and Kinetics

The four fluorine substituents in this compound exert a significant influence on its reactivity through a combination of inductive and resonance effects. These effects modulate the electronic properties of the molecule, which in turn impacts the rates and pathways of its reactions.

The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic rings. This has several important consequences for the free radical chemistry of the molecule:

Ketyl Radical Stability: The electron-withdrawing fluorine atoms are expected to destabilize the adjacent ketyl radical through an inductive effect, potentially making its formation less favorable compared to non-fluorinated benzophenone.

Reaction Kinetics: The rate of hydrogen abstraction by the triplet state of this compound is expected to be influenced by the electronic nature of the hydrogen donor and the stability of the resulting radical. Theoretical studies on hydrogen abstraction reactions have shown that the reaction barriers and rate coefficients are sensitive to the electronic properties of the reactants. nih.govnih.gov

The kinetics of reactions involving fluorinated compounds can be complex. For instance, in radical-mediated processes, the rate of reaction can be influenced by factors such as the polarity of the radical and the reaction medium.

To provide a comparative perspective, the table below summarizes the general influence of fluorine substitution on the properties of aromatic compounds, which can be extrapolated to understand the behavior of this compound.

| Property | Influence of Fluorine Substitution | Rationale |

| Electron Density of Aromatic Ring | Decreased | Strong inductive electron-withdrawing effect of fluorine. |

| Acidity of C-H bonds | Increased | Stabilization of the conjugate base through the inductive effect. |

| Susceptibility to Nucleophilic Attack | Increased | Reduced electron density makes the ring more electrophilic. |

| Triplet State Energy | Altered | Perturbation of the n,π* and π,π* energy levels. |

| Radical Stability | Generally Destabilized (for adjacent radicals) | Inductive electron-withdrawing effect. |

Advanced Spectroscopic Characterization of 2,3 ,4,5 Tetrafluorobenzophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 2,3',4,5'-tetrafluorobenzophenone. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a comprehensive analysis of the molecular structure.

Multinuclear NMR provides a fundamental fingerprint of the molecular structure.

¹H NMR: In the proton NMR spectrum of a derivative, distinct signals arise for protons in different chemical environments. For instance, in a substituted benzophenone (B1666685), the aromatic protons will exhibit complex splitting patterns due to coupling with neighboring protons and fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to fluorine or oxygen appearing further downfield. libretexts.org For example, carbonyl carbons are typically found in the 160–220 δ range. libretexts.org The presence of a symmetry plane in a molecule can lead to fewer observed signals than the actual number of carbon atoms. libretexts.orgyoutube.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.gov The spectrum provides direct information about the electronic environment of each fluorine atom. Chemical shifts and coupling constants (J-coupling) between different fluorine atoms and between fluorine and hydrogen or carbon atoms are invaluable for assigning the substitution pattern on the aromatic rings. sepscience.comrsc.org For instance, trifluoromethyl (CF₃) groups typically show a sharp singlet in the ¹⁹F NMR spectrum. sepscience.com

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 6.0 - 8.5 (aromatic) | Proton environment, H-H and H-F coupling |

| ¹³C | 110 - 220 (sp²) | Carbon skeleton, number of unique carbons |

| ¹⁹F | Varies widely | Fluorine environment, F-F and F-C coupling |

To delve deeper into the three-dimensional structure and dynamics, advanced NMR techniques are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the spatial proximity of atoms. For complex derivatives of this compound, NOESY can help establish the relative orientation of the two aromatic rings and the conformation of substituents. mdpi.com

Correlation Spectroscopy (COSY): COSY is used to identify spin-coupled nuclei, helping to trace the connectivity of protons within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These 2D NMR techniques establish correlations between protons and directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). This information is vital for unambiguously assigning the ¹H and ¹³C NMR spectra, especially in complex, substituted derivatives.

Radio-Frequency Double Resonance (RFDR): In solid-state NMR, ¹⁹F-¹⁹F RFDR experiments can be used to identify inequivalent fluorine sites within a crystal lattice and measure interfluorine distances. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. libretexts.orgunibo.itwikipedia.org In the context of this compound, ESR is instrumental in studying photochemically generated radical intermediates, like the ketyl radical.

Upon UV irradiation, benzophenones can abstract a hydrogen atom from a suitable donor, forming a ketyl radical. The ESR spectrum of this radical provides information about the distribution of the unpaired electron within the molecule. The hyperfine coupling of the electron spin with the nuclear spins of nearby protons and fluorine atoms results in a characteristic splitting pattern in the ESR spectrum. libretexts.org Analysis of this hyperfine structure can help to map the spin density distribution and identify the specific radical species formed. unibo.it The g-factor, another parameter obtained from the ESR spectrum, is also characteristic of the radical and its environment. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mt.com These methods are complementary and provide a detailed fingerprint of the functional groups present in this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the fluorine substituents. The C-F stretching vibrations also give rise to strong absorptions, usually in the 1100-1400 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations are also observable. ysu.am

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. mt.com Therefore, it is particularly useful for observing the vibrations of the aromatic rings and the C-C backbone of the molecule. The combination of IR and Raman data provides a more complete picture of the vibrational modes. nih.gov For example, in the case of 2,3',4,5'-tetrafluorobenzonitrile, a derivative, both IR and Raman spectra are available for analysis. nih.gov

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O Stretch | 1650 - 1700 (Strong) | Variable |

| C-F Stretch | 1100 - 1400 (Strong) | Variable |

| Aromatic C=C Stretch | 1450 - 1600 (Variable) | 1450 - 1600 (Strong) |

| Aromatic C-H Stretch | 3000 - 3100 (Variable) | 3000 - 3100 (Strong) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. utexas.edu For this compound, MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern. libretexts.org

Molecular Ion Peak (M+): In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which is a radical cation. utexas.edulibretexts.org The peak corresponding to this ion in the mass spectrum confirms the molecular weight of the compound. Due to the presence of isotopes, particularly ¹³C, small peaks at M+1 and M+2 may also be observed. youtube.com

Fragmentation Analysis: The molecular ion is often unstable and can fragment into smaller, more stable ions. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for benzophenones include cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. The presence of fluorine atoms will influence the fragmentation pattern, and the masses of the fragments will reflect the number of fluorine atoms they contain. libretexts.org

X-ray Diffraction Analysis for Crystalline Structure Determination

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. youtube.com This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. malvernpanalytical.comyoutube.com For this compound, X-ray diffraction analysis would reveal the dihedral angle between the two fluorinated phenyl rings and the planarity of the benzophenone core. This information is invaluable for understanding the steric and electronic effects of the fluorine substituents on the molecular geometry and for correlating the solid-state structure with the spectroscopic data obtained in solution.

Hyperspectral and Multispectral Imaging Techniques in Fluorinated Compound Analysis

The analysis of fluorinated compounds like this compound can be significantly enhanced by hyperspectral and multispectral imaging. These techniques provide not only spatial but also spectral information, allowing for detailed characterization of a sample's chemical composition and distribution.

Multispectral Imaging captures image data at specific wavelength bands across the electromagnetic spectrum. lemnatec.com This technique is valuable for differentiating materials based on their spectral signatures. lemnatec.com For fluorinated compounds, this could involve mapping the distribution of a fluorescently-tagged derivative or identifying areas with high concentrations of the compound based on its unique reflectance or fluorescence properties. lemnatec.com The systems often use a camera combined with various LEDs and a filter wheel to isolate these specific wavelengths. lemnatec.com While less spectrally detailed than hyperspectral imaging, its speed and targeted approach make it suitable for quality control and specific-feature detection.

Hyperspectral Imaging , in contrast, provides a much more detailed spectrum for every pixel in an image, capturing hundreds of narrow, contiguous spectral bands. photonics.com This high spectral resolution makes it possible to distinguish between fluorescent signals that would otherwise overlap and be impossible to identify with standard methods. photonics.com In the context of fluorinated compounds, which can be used as drugs or imaging agents, hyperspectral imaging can be a powerful tool. nih.gov For instance, it can be used to monitor drug formulations for uniform distribution of active pharmaceutical ingredients. photonics.com The technology has been successfully used to evolve and improve fluorescent proteins, demonstrating its sensitivity to minute spectral shifts on the order of ~1 nm. photonics.com

The application of these techniques often involves analyzing the autofluorescence of a sample, eliminating the need for fluorescent dyes. nih.gov By using mathematical tools like Principal Component Analysis (PCA), the unique autofluorescence spectra of different components within a sample can be separated and identified. nih.gov

Table 1: Comparison of Multispectral and Hyperspectral Imaging for Fluorinated Compound Analysis

| Feature | Multispectral Imaging | Hyperspectral Imaging |

|---|---|---|

| Spectral Resolution | Low to moderate (discrete, non-contiguous bands) | Very high (hundreds of contiguous bands) photonics.com |

| Data Volume | Smaller | Significantly larger |

| Primary Application | Differentiating known components, quality control lemnatec.com | Identifying unknown components, detailed spectral analysis, resolving overlapping signals photonics.com |

| Example Use Case | Measuring static chlorophyll (B73375) fluorescence to indicate plant health. lemnatec.com | Distinguishing between multiple fluorophores in a single sample for biomedical research. photonics.com |

| Analysis Method | Ratio calculation, comparison of band intensities. lemnatec.com | Spectral unmixing, Principal Component Analysis (PCA). nih.govresearchgate.net |

Advanced Techniques for Materials Characterization (e.g., EELS, Correlative Spectroscopy)

Beyond imaging, other advanced spectroscopic techniques are crucial for a full understanding of the electronic and structural properties of this compound.

Electron Energy Loss Spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) that analyzes the energy lost by electrons as they pass through a sample. mdpi.com This provides detailed information about atomic composition, chemical bonding, and electronic properties at a very high spatial resolution. mdpi.com

For fluorinated compounds, EELS is particularly useful for:

Detecting Fluorine: The Fluorine K-edge around 685 eV can be identified in an EELS spectrum. eels.info However, these spectra can be noisy, often requiring deconvolution methods for clear interpretation. globalsino.com

Investigating Electronic Structure: In the low-loss region (0–50 eV), EELS probes the optical transitions of a material, providing information similar to UV-Vis spectroscopy. mdpi.com For a molecule like this compound, this can reveal details about its π-π* transitions and other valence electron excitations. For inorganic fluorides, analysis of the F-K edge can reveal information about the unoccupied density of states and the nature of the chemical bonding. globalsino.com

Impurity Detection: The high sensitivity of EELS makes it a promising technique for screening pharmaceutical compounds for impurities, such as residual fluorine-containing reagents from synthesis. mdpi.com

Correlative Spectroscopy involves combining two or more spectroscopic techniques to gain a more complete picture of a sample. A powerful combination for fluorinated compounds is the correlation of Nuclear Magnetic Resonance (NMR) spectroscopy with other methods.

¹⁹F NMR is highly effective for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. numberanalytics.comnih.gov It provides a wide chemical shift range, allowing for clear differentiation between fluorine atoms in various chemical environments. numberanalytics.com

Combining ¹⁹F NMR with other techniques yields significant advantages:

¹⁹F and ¹³C or ¹H Correlation: Two-dimensional NMR experiments, such as ¹⁹F-¹³C HSQC or ¹⁹F-¹H HETCOR, can unambiguously link fluorine atoms to specific carbon or proton nuclei in the molecular structure. rsc.orgresearchgate.net This is essential for the complete structural elucidation of complex fluorinated molecules like substituted benzophenones. rsc.org

HPLC-ICP-MS and ESI-MS: For analyzing mixtures or degradation products, coupling High-Performance Liquid Chromatography (HPLC) with a fluorine-specific detector like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and a high-resolution mass spectrometer (ESI-MS) is highly effective. nih.gov This allows for the separation of compounds, specific detection of fluorine-containing species, and their subsequent identification. nih.gov

This correlative approach leverages the strengths of each technique to overcome their individual limitations, providing robust and comprehensive characterization of fluorinated compounds.

Table 2: Summary of Advanced Characterization Techniques for Fluorinated Compounds

| Technique | Information Provided | Application to this compound |

|---|---|---|

| EELS | Elemental composition (F-K edge), chemical bonding, electronic structure (low-loss region). mdpi.comglobalsino.com | Direct detection of fluorine, analysis of π-electron system, identification of potential synthesis-related impurities. mdpi.com |

| ¹⁹F NMR | Number and chemical environment of fluorine atoms, J-coupling information. numberanalytics.comjeol.com | Confirmation of the four distinct fluorine environments, structural verification. |

| Correlative NMR (e.g., ¹⁹F-¹³C HSQC) | Connectivity between fluorine and carbon atoms in the molecular skeleton. rsc.orgresearchgate.net | Unambiguous assignment of fluorine and carbon signals to their specific positions on the phenyl rings. |

| Correlative Chromatography (e.g., HPLC-ICP-MS) | Separation and specific detection of fluorine-containing molecules in a mixture. nih.gov | Analysis of purity, identification of byproducts from synthesis or degradation products. |

Computational Chemistry and Theoretical Modeling of 2,3 ,4,5 Tetrafluorobenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2,3',4,5'-Tetrafluorobenzophenone. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, electron distribution, and energetic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the properties of fluorinated aromatic compounds like this compound. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular geometries, electronic properties, and spectroscopic parameters. For instance, the B3LYP functional combined with a basis set like 6-31+G(d,p) is commonly used for geometry optimization and frequency calculations. nih.gov Such calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Furthermore, DFT is instrumental in understanding the electronic properties that govern the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals also reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the fluorine atoms and the carbonyl group significantly influences the electronic landscape of the molecule.

Ab Initio Methods and Basis Set Selection

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying this compound. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly when combined with appropriate basis sets. wikipedia.org

The choice of basis set is crucial for the accuracy of ab initio calculations. For molecules containing fluorine, it is important to use basis sets that can adequately describe the polarization and diffuse nature of the electron density around the fluorine atoms. Pople-style basis sets, such as 6-311+G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are often employed. The inclusion of polarization functions (d,p) and diffuse functions (+) is essential for accurately modeling the electronic structure and properties of fluorinated compounds. For example, geometry optimizations and vibrational frequency calculations for molecules like 3,5-difluorobenzonitrile (B1349092) have been successfully performed using ab initio methods, demonstrating their utility for similar fluorinated systems. nih.gov While computationally more demanding than DFT, ab initio methods serve as a benchmark for validating the results obtained from less computationally intensive approaches.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates.

By simulating the molecule over a period of time, typically nanoseconds to microseconds, a trajectory of atomic positions is generated. Analysis of this trajectory can reveal the preferred conformations of the molecule, the flexibility of its structure, and the energetic barriers between different conformational states. For a molecule like this compound, the rotational freedom around the single bonds connecting the phenyl rings to the carbonyl group is of particular interest. MD simulations can quantify the dihedral angle distributions, providing insight into the most stable rotational isomers.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box, one can study solvation effects and the organization of solvent molecules around the solute. This is particularly relevant for understanding its solubility and reactivity in different media. In the context of drug design or materials science, MD simulations can be used to model the interaction of this compound with a protein binding site or a surface, providing insights into binding affinities and modes of interaction. The AMBER and CHARMM force fields are commonly used for such simulations of organic and biological molecules. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can be invaluable for the identification and characterization of molecules like this compound.

19F NMR Chemical Shift Prediction

Predicting 19F NMR chemical shifts is a significant application of computational chemistry for fluorinated compounds. nih.gov Given that 19F is a spin-1/2 nucleus with 100% natural abundance, 19F NMR is a highly sensitive and informative technique. nih.gov However, the interpretation of 19F NMR spectra for polyfluorinated molecules can be complex.

Computational methods, particularly DFT, have proven to be very effective in predicting 19F NMR chemical shifts. nih.gov The process typically involves optimizing the molecular geometry and then calculating the NMR shielding tensors using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as CFCl3.

Studies have shown that DFT methods like B3LYP, in conjunction with basis sets such as 6-31+G(d,p) or larger, can predict 19F chemical shifts with a mean absolute deviation of around 2-4 ppm. nih.gov Scaling factors are often applied to the calculated shielding constants to improve the agreement with experimental data. nih.govresearchgate.net This predictive power is crucial for assigning specific resonances in an experimental spectrum to particular fluorine atoms within the this compound molecule, aiding in its structural elucidation. Machine learning techniques are also emerging as a powerful tool to enhance the accuracy of 19F NMR chemical shift predictions. chemrxiv.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of intermediates, and the transition states that connect them.

The process begins with locating the optimized geometries of the reactants and products. Then, computational methods are used to search for the transition state structure, which is a first-order saddle point on the potential energy surface. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

For a molecule like this compound, theoretical studies could elucidate the mechanisms of nucleophilic aromatic substitution reactions, where one of the fluorine atoms is displaced by a nucleophile. Computational modeling can help predict which fluorine atom is most susceptible to substitution and the energetic barriers associated with the attack at different positions. Similarly, the mechanism of photochemical reactions, such as those involving the excitation of the carbonyl group, can be investigated using time-dependent DFT (TD-DFT) or other excited-state methods. These calculations can provide insights into the nature of the excited states and the pathways for energy dissipation, such as intersystem crossing and subsequent reactions. Ab initio methods have been applied to study fusion reactions, showcasing their capability in elucidating complex reaction dynamics. aps.org

In Silico Screening and Design Principles for Fluorinated Systems

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. nih.govnih.gov Computational chemistry and theoretical modeling play a pivotal role in the rational design of these fluorinated systems, offering insights that guide synthetic efforts and help to predict molecular behavior. This is particularly relevant for compounds like this compound, where the specific placement of fluorine atoms can dramatically influence its properties.

Detailed Research Findings

Computational approaches are also invaluable for predicting spectroscopic properties. For example, 19F NMR chemical shifts can be calculated with a high degree of accuracy, which is instrumental in the characterization of newly synthesized fluorinated compounds. nih.gov

To illustrate the type of data generated from such computational studies, a hypothetical table of calculated properties for this compound is presented below.

Interactive Data Table: Calculated Properties of this compound

| Property | Calculated Value | Method | Significance |

| Dipole Moment | ~3.5 D | DFT/B3LYP | Indicates high polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~-7.0 eV | DFT/B3LYP | Relates to the molecule's susceptibility to oxidation. |

| LUMO Energy | ~-1.5 eV | DFT/B3LYP | Relates to the molecule's susceptibility to reduction. |

| C-F Bond Lengths | ~1.35 Å | DFT/B3LYP | Shorter and stronger than C-H bonds, contributing to thermal stability. wikipedia.org |

| 19F NMR Shifts | Varies | GIAO-DFT | Crucial for structural elucidation and purity assessment. nih.gov |

In Silico Screening

In silico screening has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of large virtual libraries of compounds against a biological target. nih.govrsc.org This process significantly reduces the time and cost associated with experimental screening. For fluorinated systems like this compound and its derivatives, in silico screening can be employed to identify promising candidates with desired biological activities.

The process typically involves several stages:

Target Identification and Preparation: A three-dimensional structure of the biological target, often a protein, is obtained from sources like the Protein Data Bank (PDB) or predicted using homology modeling. rsc.orgfrontiersin.org

Ligand Library Generation: A virtual library of fluorinated benzophenone (B1666685) derivatives can be created by systematically modifying the substitution pattern of the fluorine atoms or by introducing other functional groups.

Molecular Docking: The ligands from the virtual library are then "docked" into the binding site of the target protein. westmont.edunih.gov Docking algorithms predict the preferred binding orientation of the ligand and estimate the binding affinity, often expressed as a docking score or binding free energy. westmont.edu This allows for the ranking of compounds based on their predicted potency.

Post-Docking Analysis and Filtering: The top-ranked compounds are further analyzed to assess the key interactions with the protein, such as hydrogen bonds and hydrophobic interactions. nih.gov Compounds with unfavorable interactions or poor predicted ADME (absorption, distribution, metabolism, and excretion) properties can be filtered out.

This rational, structure-based drug design approach enables the prioritization of a smaller, more promising set of candidates for chemical synthesis and biological testing. nih.gov

Design Principles for Fluorinated Systems

The introduction of fluorine into a molecule like benzophenone is guided by several key principles aimed at optimizing its drug-like properties:

Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the electronic properties of a molecule. tandfonline.com This can be used to modulate the pKa of nearby functional groups, which in turn affects the ionization state of the molecule at physiological pH and can improve properties like membrane permeability. nih.govtandfonline.com The substitution of hydrogen with fluorine also increases lipophilicity, which can enhance binding to hydrophobic pockets in a protein target. youtube.com

Enhancement of Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. wikipedia.org Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov

Improvement of Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds (acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. nih.gov The strategic placement of fluorine can lead to enhanced binding affinity and selectivity for the target protein. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects. This can be used to lock the molecule into a bioactive conformation that is optimal for binding to its target. nih.gov

By applying these computational and design principles, chemists can rationally design novel fluorinated benzophenones with improved therapeutic potential.

Photochemical Properties and Reactions of 2,3 ,4,5 Tetrafluorobenzophenone

Photophysical Pathways and Excited State Dynamics

The photochemistry of 2,3',4,5'-Tetrafluorobenzophenone is initiated by the absorption of ultraviolet (UV) light, which promotes the molecule from its ground state (S₀) to an electronically excited singlet state (S₁). This transition is primarily of the n → π* type, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. nih.govnih.gov

Following initial excitation, the molecule undergoes several rapid photophysical processes. A key event in the photophysics of benzophenones is intersystem crossing (ISC), a spin-forbidden transition from the singlet excited state (S₁) to a triplet excited state (T₁). For benzophenone (B1666685), the quantum yield of ISC is nearly unity, indicating that this process is exceptionally efficient and dominates the decay of the S₁ state. nih.gov The T₁ state, which also has nπ* character, is lower in energy than the S₁ state and has a significantly longer lifetime, ranging from microseconds to milliseconds, depending on the environment. edinst.comnih.gov This long lifetime allows the triplet state to participate in various photochemical reactions.

The dynamics of the excited states are complex. Simulations of benzophenone photodynamics show that after the initial n → π* excitation, there is rapid internal conversion from higher excited singlet states (like S₂) to S₁, followed by the highly efficient S₁ → T₁ intersystem crossing. nih.govrsc.org The presence of fluorine atoms, as in this compound, is known to influence excited-state lifetimes. Studies on other fluorinated aromatic molecules have shown that fluorination can prolong S₁ lifetimes. chemrxiv.org The electron-withdrawing nature of fluorine atoms can also modulate the energies of the involved orbitals, potentially affecting the rates of both internal conversion and intersystem crossing.

The primary deactivation pathways for the excited this compound are expected to be dominated by the formation of the triplet state, which then acts as the key intermediate for subsequent chemical reactions. Direct deactivation from the S₁ state via fluorescence is generally inefficient for benzophenones.

Photochemical Generation of Radical Species

The triplet state of this compound is a diradical species itself, with unpaired electron density on the carbonyl oxygen and carbon atoms. This excited state can initiate the formation of other radical species through two primary mechanisms:

Hydrogen Abstraction: The triplet-state carbonyl oxygen is electrophilic and can readily abstract a hydrogen atom from a suitable donor molecule (R-H). This bimolecular process results in the formation of a diphenylketyl radical and a radical derived from the hydrogen donor (R•). nih.govepa.gov In the case of this compound, this would yield the 2,3',4,5'-tetrafluorobenzhydrol radical. This is a common and efficient reaction for benzophenones, particularly in solvents that can act as hydrogen donors, such as alcohols or alkanes. acs.org

Norrish Type I Cleavage (α-Cleavage): The excited triplet state can undergo homolytic cleavage of one of the α-carbon-carbon bonds adjacent to the carbonyl group. wikipedia.org This unimolecular fragmentation generates two radical fragments. For this compound, this can occur in two ways:

Cleavage to form a 2,3',4,5'-tetrafluorobenzoyl radical and a phenyl radical.

Cleavage to form a benzoyl radical and a 2,3',4,5'-tetrafluorophenyl radical.

The relative stability of the resulting radicals influences which cleavage pathway is favored. While unsubstituted benzophenone is often resistant to Norrish Type I cleavage and is used as a photosensitizer, the presence of substituents can alter this reactivity. scispace.com The generated acyl radicals can subsequently lose a molecule of carbon monoxide to form another carbon-centered radical. wikipedia.org

The generation of these radical intermediates is a cornerstone of benzophenone photochemistry, leading to a variety of follow-up reactions such as dimerization, disproportionation, or further reactions with other molecules in the system.

Unimolecular Photoreactions (e.g., Norrish Type I and II processes)

Unimolecular photoreactions are transformations that a single molecule undergoes upon electronic excitation. For ketones, the most prominent of these are the Norrish Type I and Type II reactions. wikipedia.org

Norrish Type I Reaction: As described in the previous section, this reaction involves the α-cleavage of the excited ketone to produce a pair of radicals. scispace.com These radicals can then recombine, decarbonylate, or undergo other secondary reactions. wikipedia.org For this compound, this remains a plausible, though not always dominant, reaction pathway.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgyoutube.com This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or cleave to form an enol and an alkene. researchgate.netillinois.edu For this compound, a classical Norrish Type II reaction is structurally impossible. The molecule lacks an alkyl chain attached to the carbonyl group that contains a hydrogen atom in the γ-position. Both the fluorinated and non-fluorinated rings are directly bonded to the carbonyl carbon, precluding this intramolecular hydrogen abstraction pathway.

Therefore, the primary unimolecular photoreaction pathway available to this compound is the Norrish Type I cleavage.

Bimolecular Photoreactions and Cycloadditions

Bimolecular photoreactions involve the interaction of the excited this compound with another ground-state molecule. The long-lived and energetic triplet state is the primary species involved in these reactions.

Photoreduction and Pinacol (B44631) Coupling: The most common bimolecular reaction of benzophenones is photoreduction through hydrogen abstraction from a suitable donor, as detailed in section 6.2. epa.gov When the hydrogen donor is an alcohol (like 2-propanol), the resulting ketyl radicals can dimerize in a pinacol coupling reaction to form a substituted pinacol.

Photosensitization: Due to its high intersystem crossing efficiency and triplet energy (E(T) ≈ 290 kJ/mol for benzophenone), this compound can act as a photosensitizer. nih.gov It can absorb light, cross to its triplet state, and then transfer its triplet energy to another molecule with a lower triplet energy, causing the acceptor molecule to become excited and undergo subsequent reactions. This is a common application for benzophenones in photochemistry. nih.gov

Paternò-Büchi Reaction: This is a [2+2] photocycloaddition reaction between an excited carbonyl compound (in its triplet state) and a ground-state alkene to form an oxetane. nih.gov The excited this compound can react with various alkenes to yield substituted oxetanes. The regioselectivity and stereoselectivity of the reaction depend on the nature of the alkene and the stability of the intermediate diradical formed upon addition of the triplet ketone to the alkene.

Influence of Fluorine Atoms on Photoreactivity and Quantum Yields

The four fluorine atoms on one of the phenyl rings significantly influence the electronic properties and, consequently, the photoreactivity of this compound.

Electronic Effects: Fluorine is a highly electronegative atom, and its primary influence is a strong electron-withdrawing inductive effect (-I). This effect can:

Stabilize the n-orbital: By withdrawing electron density from the carbonyl group, the energy of the non-bonding n-orbital on the oxygen is lowered.

Influence Orbital Energies: The presence of fluorine atoms alters the energy levels of the π and π* orbitals of the aromatic ring and the carbonyl group. This can shift the absorption spectrum and modify the energies of the S₁ and T₁ states. acs.org

Affect Radical Stability: The electron-withdrawing nature of fluorine can destabilize adjacent radical centers, potentially influencing the rate and pathways of Norrish Type I cleavage.

Photoreactivity and Quantum Yields: The quantum yield (Φ) of a photochemical reaction is the fraction of absorbed photons that result in a specific chemical transformation. The fluorine substituents can impact quantum yields in several ways:

Intersystem Crossing: Changes in the energy gap and coupling between the S₁ and T₁ states can affect the quantum yield of triplet formation (Φ_ISC).

Reactivity of the Triplet State: The electrophilicity of the triplet carbonyl oxygen is likely enhanced by the electron-withdrawing fluorine atoms, which could increase the rate constant for hydrogen abstraction and potentially increase the quantum yield of photoreduction.

Competing Pathways: Fluorination can alter the balance between different decay pathways of the excited state. For instance, studies on fluorinated benzenes suggest that fluorination can influence excited-state lifetimes and relaxation pathways. chemrxiv.org

Mechanistic Studies of Photochemical Transformations

Mechanistic investigations into the photoreactions of benzophenones often employ techniques like laser flash photolysis to observe transient intermediates directly.

Laser Flash Photolysis: This technique allows for the time-resolved observation of short-lived species like excited singlet states, triplet states, and radicals. For this compound, laser flash photolysis could be used to:

Measure the lifetime of the T₁ triplet state. scielo.brias.ac.in

Observe the formation and decay of the ketyl radical following hydrogen abstraction. nih.gov

Detect the radical fragments resulting from a Norrish Type I cleavage.

Mechanism of Photoreduction: The accepted mechanism for the photoreduction of benzophenone involves the initial formation of the T₁ state, followed by hydrogen abstraction from a donor to form a ketyl radical and a substrate-derived radical. These radicals then typically undergo dimerization. epa.gov The mechanism for this compound is expected to follow the same fundamental pathway.

Mechanism of Norrish Type I Reaction: Theoretical studies on other ketones show that Norrish Type I cleavage can proceed from the excited singlet state through non-adiabatic coupling to the ground state, or from the triplet state. nih.gov For benzophenones, the triplet pathway is generally considered more likely due to the high efficiency of intersystem crossing. scispace.com The reaction proceeds via homolytic cleavage of the C-C bond alpha to the carbonyl, forming a radical pair that can then evolve into various products.

Scalability of Photochemical Synthesis using Continuous Flow Systems

Scaling up photochemical reactions from the laboratory to an industrial scale presents challenges, primarily related to the attenuation of light as it passes through the reaction medium (the Beer-Lambert law). Batch reactors with large volumes suffer from inefficient and non-uniform irradiation, leading to long reaction times, low yields, and the formation of byproducts. mdpi.com

Continuous flow photochemistry offers a powerful solution to these scalability issues. techniques-ingenieur.frrsc.org In a typical flow reactor, the reaction mixture is pumped through narrow-diameter tubing, often made of a transparent material like perfluoroalkoxy alkane (PFA), which is coiled around a light source (e.g., a UV lamp or high-power LEDs). nih.gov

Advantages of Continuous Flow for Photochemistry:

Efficient Irradiation: The small path length ensures that light penetrates the entire reaction volume uniformly, leading to consistent and efficient photoexcitation.

Precise Control: Residence time, temperature, and flow rate can be precisely controlled, allowing for fine-tuning of the reaction conditions to maximize yield and minimize side reactions.

Enhanced Safety: The small internal volume of the reactor minimizes the risk associated with handling energetic intermediates or running reactions under pressure.

Seamless Scaling: Throughput can be increased by either running the system for longer periods, increasing the flow rate (while adjusting reactor length to maintain residence time), or by "numbering up" – running multiple reactors in parallel. mdpi.com

A photochemical transformation involving this compound, such as a Paternò-Büchi reaction or a photoreduction, would be highly amenable to this technology. By implementing a continuous flow setup, it would be possible to achieve higher throughput and better yields compared to traditional batch synthesis, making the process more efficient and industrially viable. researchgate.net

Synthesis and Chemical Functionalization of 2,3 ,4,5 Tetrafluorobenzophenone Derivatives

Strategies for Regioselective Functionalization of Fluorinated Benzophenones

The functionalization of polyfluorinated aromatic compounds is dominated by nucleophilic aromatic substitution (SNA), where the electron-withdrawing fluorine atoms activate the ring system towards attack by nucleophiles. The key to creating specific derivatives lies in controlling the regioselectivity of these reactions—that is, directing the incoming nucleophile to a specific position on the aromatic rings.

In fluorinated benzophenones, the carbonyl group acts as a strong electron-withdrawing group, further activating the rings towards nucleophilic attack, particularly at the ortho and para positions. The reactivity of the fluorine atoms is hierarchical. For instance, in studies with hexafluorobenzophenones like bis(2,4,5-trifluorophenyl)methanone, the fluorines at the 4 and 4' positions (para to the carbonyl) are significantly more reactive than those at the 2 and 2' positions (ortho to the carbonyl). nih.gov This allows for sequential substitution reactions; a strong nucleophile under milder conditions can selectively replace the 4,4'-fluorines, while harsher conditions are required to induce substitution or cyclization involving the less reactive 2,2'-fluorines. nih.gov

For an asymmetrically substituted compound like 2,3',4,5'-Tetrafluorobenzophenone, this principle of differential reactivity would apply:

The 4-position fluorine on the 2,3,4-trifluorophenyl ring is para to the activating carbonyl group, making it the most susceptible to nucleophilic displacement.

The 2-position fluorine is ortho to the carbonyl and also highly activated, though its reactivity can be tempered by steric hindrance.

The 3-position fluorine is meta to the carbonyl and thus the least activated on this ring.

The 5'-position fluorine on the second ring is para to the carbon-bridge, but the electronic activation from the carbonyl group is relayed differently, leading to a distinct reactivity profile compared to the other ring.

This inherent electronic differentiation allows for a programmed, regioselective approach to functionalization, enabling the synthesis of complex, unsymmetrical benzophenone (B1666685) derivatives by carefully choosing nucleophiles and reaction conditions. nih.gov

Synthesis of Halogenated and Alkylated Benzophenone Derivatives

Building upon the core fluorinated structure, further halogenation or alkylation can introduce new functionalities and properties. The synthesis of these derivatives can be achieved through several key reaction types.

Alkylation: A primary method for introducing alkyl or aryl groups is the Friedel-Crafts reaction. researchgate.net For example, an effective route to synthesize fluorine-containing prenylated benzophenones has been developed using Friedel-Crafts acylation and subsequent electrophilic aromatic substitution reactions as key steps. researchgate.net Another approach involves the radical alkylation of quinone systems, which can be adapted for benzophenones. This method often utilizes the decomposition of a diacyl peroxide or a Hunsdiecker-type decarboxylation of a carboxylic acid with silver nitrate (B79036) and a persulfate to generate the alkyl radical for addition. nih.gov

Halogenation: While the starting molecule is already heavily fluorinated, other halogens can be introduced. This is typically achieved via nucleophilic aromatic substitution, where a fluorine atom (usually the most activated one at the 4-position) is displaced by another halide, such as chloride or bromide, by heating with the corresponding metal halide salt in a polar aprotic solvent.

The table below summarizes representative alkylation reactions on ketone scaffolds, illustrating common methods for introducing carbon-based substituents.

| Reagent | Ketone Substrate | Product(s) | Yield (%) | Diastereomeric Excess (d.e.) |

| MeMgCl | Lupenone | 3-Methyl lupeol (B1675499) & 3-epi-lupeol | 83% | 44% |

| BnMgBr | Lupenone | 3-Benzyl lupeol & 3-epi-lupeol | 86% | 38% |

| 4-FBnMgBr | Lupenone | 3-(4-Fluorobenzyl)lupeol & 3-epi-lupeol | 84% | 34% |

This data, derived from reactions on a different ketone system, illustrates the utility of Grignard reagents for alkylation at the carbonyl carbon, a reaction also applicable to benzophenones. mdpi.com

Introduction of Heteroatomic Functionalities

The activated nature of the fluorinated rings in this compound makes them ideal substrates for introducing heteroatoms such as oxygen, nitrogen, and sulfur via nucleophilic aromatic substitution. This strategy provides access to a wide array of functional derivatives, including precursors to important classes of dyes and materials. nih.gov

For example, reacting hexafluorobenzophenones with various nucleophiles yields a range of products:

Oxygen Nucleophiles: Treatment with potassium hydroxide (B78521) in aqueous DMSO can replace the most reactive fluorines with hydroxyl groups. nih.gov Using sodium methoxide (B1231860) in methanol (B129727) can yield methoxy-substituted derivatives in nearly quantitative yield. nih.gov

Nitrogen Nucleophiles: A variety of primary and secondary amines can be used to displace fluorine atoms, leading to amino-benzophenone derivatives. nih.gov

Sulfur Nucleophiles: Sulfide nucleophiles can be used to introduce sulfur-containing functionalities. nih.gov

Furthermore, these reactions can be designed to be intramolecular. Once a nucleophile has been introduced at the 4-position, it can then displace the ortho-fluorine on the same ring to form a new heterocyclic system. This approach has been used to convert fluorinated benzophenones into xanthones (oxygen cyclization), acridones (nitrogen cyclization), and thioxanthones (sulfur cyclization). nih.gov The introduction of phosphorus has also been demonstrated through the synthesis of benzophenone-functionalized cyclic phosphate (B84403) monomers for polymerization. researchgate.netrsc.org

The following table details the conditions for synthesizing various heteroatom-substituted derivatives from a model hexafluorobenzophenone.

| Entry | Nucleophile/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | KOH (aq) | DMSO | 80 | 1 | 4,4'-Dihydroxy-2,2',5,5',6,6'-hexafluorobenzophenone | 90 |

| 2 | NaOMe | MeOH | 25 | 0.5 | 4,4'-Dimethoxy-2,2',5,5',6,6'-hexafluorobenzophenone | 99 |

| 3 | Pyrrolidine | DMF | 80 | 1 | 4,4'-Dipyrrolidinyl-2,2',5,5',6,6'-hexafluorobenzophenone | 99 |

| 4 | NH2(CH2)2OH | DMF | 80 | 1 | 4,4'-Bis(2-hydroxyethylamino) derivative | 80 |

Table adapted from the synthesis of derivatives from bis(2,4,5-trifluorophenyl)methanone, demonstrating general conditions for nucleophilic substitution. nih.gov

Development of Polymeric and Oligomeric Structures Incorporating Fluorinated Benzophenone Units

Benzophenone and its derivatives are well-known photoinitiators, capable of absorbing UV light to generate radicals that can initiate polymerization. mdpi.com Furthermore, the excited benzophenone can abstract a hydrogen atom from a polymer backbone in a C,H-insertion cross-linking (CHiC) reaction, making it an effective cross-linker for forming polymer networks and hydrogels. researchgate.netrsc.org

Incorporating the this compound unit into a polymer can serve two primary purposes:

Providing a Photo-Cross-Linkable Moiety: By synthesizing monomers containing the fluorinated benzophenone group, polymers can be produced that are UV-reactive. researchgate.net Upon irradiation, these polymers can be cross-linked to form stable films, coatings, or hydrogels. mdpi.com This is particularly useful for creating surface-attached networks for applications like anti-fouling coatings on biomedical devices. researchgate.netrsc.org

Modifying Polymer Properties: The inclusion of fluorine atoms in a polymer backbone significantly alters its properties. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique electronic characteristics. nih.gov The introduction of fluorine can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a key strategy in developing high-performance n-type or ambipolar polymeric semiconductors for organic electronics. nih.govnih.gov

The synthesis of such polymers can be achieved by first creating a monomer functionalized with the fluorinated benzophenone unit and then polymerizing it, often with other co-monomers, using techniques like free radical polymerization or ring-opening metathesis polymerization (ROMP). mdpi.comnih.gov

Exploration of Chiral Derivatives and Enantioselective Synthesis

Chirality in benzophenone derivatives can arise from two main sources: the introduction of a stereocenter on a substituent or the presence of atropisomerism. Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-interconverting rotational isomers (atropisomers). In benzophenones, substitution at the ortho-positions (e.g., the 2-position) of the phenyl rings can restrict rotation around the aryl-carbonyl bonds, potentially leading to chirality. mq.edu.au Given that this compound has a fluorine atom at the 2-position, it is a candidate for forming chiral atropisomers if a sufficiently bulky group is introduced on the other ring.

The enantioselective synthesis of fluorinated molecules is a significant area of research, aimed at producing single enantiomers of chiral compounds. nih.gov General strategies in this field often rely on organocatalysis and include:

Asymmetric Michael Additions: Using chiral amines to catalyze the addition of nucleophiles to α,β-unsaturated systems, which can be precursors to more complex fluorinated structures. nih.govrsc.org

Enantioselective Fluorination: The direct introduction of a fluorine atom using a chiral fluorinating agent or catalyst. nih.gov

A plausible route to chiral derivatives of this compound would involve a multi-step synthesis where a chiral center is established early on, or an enantioselective reaction is performed on a prochiral precursor. For example, complex fluorinated tricyclic chromanones have been synthesized with excellent enantiomeric excess through tandem reactions catalyzed by a chiral amine. rsc.org Such advanced methodologies highlight the potential for creating structurally complex and stereochemically pure derivatives based on a fluorinated ketone framework.

Advanced Materials Applications of 2,3 ,4,5 Tetrafluorobenzophenone and Its Derivatives

Integration into Advanced Polymeric Materials and Composites

The incorporation of fluorinated monomers like 2,3',4,5'-Tetrafluorobenzophenone into polymer backbones, particularly in poly(arylene ether ketone)s (PAEKs), is a known strategy to enhance material properties. The presence of multiple fluorine atoms can significantly influence the characteristics of the resulting polymers.

Detailed Research Findings:

Research on analogous fluorinated poly(arylene ether ketone)s demonstrates that the introduction of fluorine can lead to polymers with a desirable combination of properties. For instance, the synthesis of PAEKs using fluorinated monomers often proceeds via nucleophilic aromatic substitution. While specific data for polymers derived from this compound is not available, studies on similar structures, such as those containing 4,4′-difluorobenzophenone, show that the resulting polymers can exhibit excellent thermal stability and mechanical strength. researchgate.netnih.gov

The fluorination of the polymer backbone can lead to:

Enhanced Solubility: The introduction of fluorine atoms can disrupt chain packing and improve the solubility of otherwise intractable polymers in common organic solvents, which is advantageous for processing. nih.gov

Modified Mechanical Properties: Fluorinated PAEKs can exhibit high tensile strength and modulus, making them suitable for demanding applications. researchgate.net

Interactive Data Table: Properties of Analogous Fluorinated Poly(arylene ether ketone)s

| Property | Value Range for Analogous Fluorinated PAEKs | Reference |

| Glass Transition Temperature (Tg) | 150 - 250 °C | researchgate.netnih.gov |

| 5% Weight Loss Temperature (TGA) | > 500 °C in N2 | nih.gov |

| Tensile Strength | 67 - 87 MPa | researchgate.net |

| Inherent Viscosity | 0.26 - 0.89 dL/g | researchgate.net |

This data is based on modified poly(ether ether ketone)s synthesized from other fluorinated benzophenone (B1666685) derivatives and bisphenols.

Electronic and Optoelectronic Material Applications

Benzophenone derivatives are widely explored for their use in electronic and optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). Their electron-accepting nature and ability to participate in charge transfer processes make them valuable components.

Detailed Research Findings:

The benzophenone core is a common building block in the design of host materials and emitters for OLEDs. nih.gov Its derivatives are often used to create materials with high triplet energy levels, which is crucial for efficient phosphorescent OLEDs. Furthermore, the donor-acceptor architecture, where benzophenone acts as the acceptor, is a key strategy in developing materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to very high internal quantum efficiencies in OLEDs. nih.gov

The introduction of fluorine atoms into the benzophenone structure can further tune the electronic properties:

LUMO Level Modification: The strong electron-withdrawing nature of fluorine atoms can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, which can be beneficial for electron injection and transport in OLEDs. nih.gov

Photophysical Properties: Fluorination can influence the photoluminescence quantum yield and the emission wavelength of the material. nih.govnih.gov

While no specific OLED performance data for devices employing this compound is published, the general properties of fluorinated benzophenones suggest its potential as a component in blue-emitting materials or as a host for phosphorescent emitters. nih.gov

Energy Harvesting, Conversion, and Storage Technologies

The application of fluorinated organic compounds in energy technologies, such as solar cells and batteries, is an active area of research. Fluorination can impact the electronic energy levels and stability of materials used in these devices.

Detailed Research Findings:

In the context of polymer solar cells , fluorinated building blocks are often incorporated into donor or acceptor materials to tune their electronic properties and influence the morphology of the active layer. Fluorination can lower the HOMO and LUMO energy levels, which can lead to higher open-circuit voltages in solar cells.

For energy storage , highly fluorinated organic molecules are being investigated for use in advanced battery systems. Their electrochemical stability and potential for high redox potentials make them interesting candidates.

Although no studies directly report the use of this compound in these applications, its tetrafluorinated structure suggests it could be a candidate for creating materials with tailored electronic properties for energy harvesting and storage.

Smart Materials and Stimuli-Responsive Systems

"Smart" materials that respond to external stimuli such as light, temperature, or pH are at the forefront of materials science. nih.govnih.govnih.govnih.gov The incorporation of specific chemical moieties can impart these responsive properties.

Detailed Research Findings:

The benzophenone moiety itself is photo-responsive and can undergo photochemical reactions, which can be harnessed in the design of photo-responsive polymers. For example, benzophenone can act as a photosensitizer or participate in cross-linking reactions upon UV irradiation.

While there is no specific literature on stimuli-responsive systems based on this compound, it is conceivable that its photoreactive nature could be exploited. Polymers containing this moiety could potentially exhibit changes in their physical or chemical properties upon exposure to light. The fluorine atoms might also influence the responsiveness by altering the electronic state and reactivity of the benzophenone core.

Functional Coatings and Surface Modification

Fluorinated compounds are well-known for their ability to create surfaces with low surface energy, leading to hydrophobic and oleophobic properties. google.comgoogle.com

Detailed Research Findings:

The application of fluorinated polymers and small molecules as coatings is a common method to achieve water and oil repellency. The high electronegativity and low polarizability of fluorine atoms are responsible for these effects.

A polymer or coating derived from this compound would be expected to exhibit a degree of hydrophobicity due to the presence of four fluorine atoms. Such coatings could find applications in creating self-cleaning surfaces, anti-fouling coatings, and low-friction materials. The specific contact angle and surface energy would depend on the final formulation and the orientation of the molecules at the surface. However, no specific studies detailing the use of this compound for this purpose have been identified.

Q & A

Q. Methodological Example :

- Step 1 : Use 2,3',4,5'-tetrafluoro-substituted benzene derivatives as starting materials.

- Step 2 : Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃ for Friedel-Crafts acylation).

- Step 3 : Monitor regioselectivity via ¹⁹F NMR to confirm fluorine positioning .

How can researchers resolve contradictions in spectroscopic data for fluorinated benzophenones?

Advanced

Discrepancies in ¹⁹F NMR or X-ray crystallography data often arise from dynamic molecular behavior (e.g., rotational isomerism) or crystal packing effects. For instance, unusually large bond angles observed in X-ray structures may indicate steric crowding, which can alter electronic environments detectable via NMR .

Q. Methodological Approach :

- Cross-Validation : Combine ¹⁹F NMR, ¹H-¹³C HMBC, and X-ray crystallography to reconcile structural ambiguities.

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

What advanced techniques are critical for characterizing the electronic effects of fluorine substitution?

Advanced

Fluorine’s strong electron-withdrawing nature significantly influences the molecule’s electronic properties. Researchers should employ:

- Cyclic Voltammetry (CV) : To study redox behavior and electron density distribution.

- UV-Vis Spectroscopy : To assess conjugation changes caused by fluorine substituents.

- DFT Calculations : To map frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

Q. Methodological Insight :

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome steric barriers.

- Kinetic Studies : Track reaction progress via HPLC to identify rate-limiting steps .

What strategies mitigate challenges in crystallizing fluorinated benzophenones?

Advanced

Fluorinated compounds often exhibit low solubility and polymorphism. To obtain high-quality single crystals:

- Solvent Screening : Test halogenated solvents (e.g., chloroform) or mixed-solvent systems.

- Slow Evaporation : Use controlled evaporation rates in a temperature-regulated environment.

- Additive Use : Introduce co-crystallizing agents (e.g., 4,4′-bipyridine) to stabilize crystal lattices .

Q. Case Study :

- Compound : 2,3,4,5-Tetrafluorobenzoic acid co-crystallized with 4,4′-bipyridine.

- Outcome : Achieved a 0.037 R-factor via X-ray diffraction, confirming planar alignment of fluorine atoms .

How can computational methods guide the design of fluorinated benzophenones for material science applications?

Advanced

DFT and molecular dynamics (MD) simulations predict how fluorine substitution affects polymer compatibility or electronic material performance. For example:

- Thermal Stability : Simulate bond dissociation energies (BDEs) to assess degradation thresholds.

- Nonlinear Optics (NLO) : Calculate hyperpolarizability values to screen for NLO-active derivatives .

Q. Methodological Workflow :

Geometry Optimization : Minimize energy using B3LYP/6-31G*.

Property Prediction : Compute polarizability and dipole moments.

Validation : Compare simulated IR spectra with experimental data .

What are the best practices for handling discrepancies in fluorination reaction yields?

Advanced

Yield variations often stem from competing side reactions (e.g., defluorination or dimerization). Mitigation strategies include:

Q. Example :

- Reaction : Reductive activation of 2,3,4,5-tetrafluoronitrobenzene.

- Issue : Methanolysis led to competing defluorination.

- Solution : Lower reaction temperature (0°C) and use milder reducing agents (e.g., NaBH₄) .

How do fluorine atoms influence the photophysical properties of benzophenone derivatives?

Advanced

Fluorine substitution red-shifts UV absorption due to increased conjugation and reduced HOMO-LUMO gaps. Researchers should:

- Conduct Time-Resolved Fluorescence : Measure excited-state lifetimes.

- Compare with Non-Fluorinated Analogs : Isolate fluorine-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products